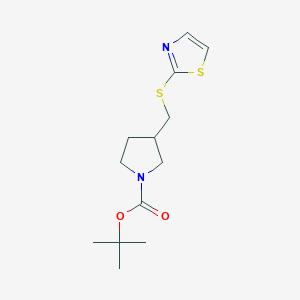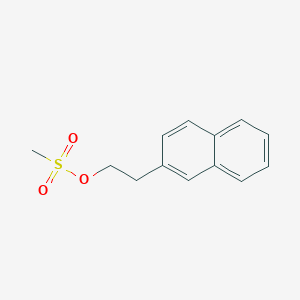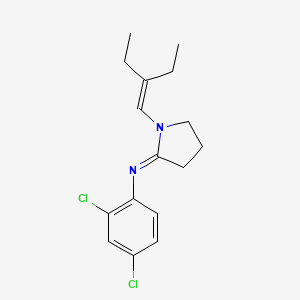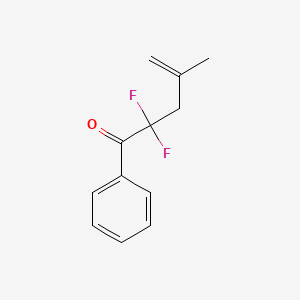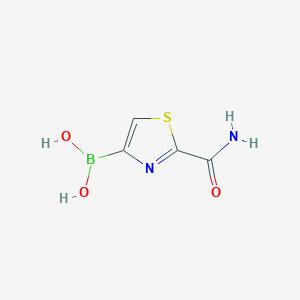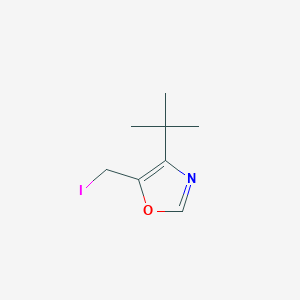
4-(Tert-butyl)-5-(iodomethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-5-(iodomethyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and an iodomethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-(iodomethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted ketones with iodomethyl-substituted amines in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-5-(iodomethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Tert-butyl)-5-(iodomethyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-5-(iodomethyl)oxazole involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)-5-(bromomethyl)oxazole
- 4-(Tert-butyl)-5-(chloromethyl)oxazole
- 4-(Tert-butyl)-5-(fluoromethyl)oxazole
Uniqueness
4-(Tert-butyl)-5-(iodomethyl)oxazole is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, offering different pathways for chemical transformations .
Properties
Molecular Formula |
C8H12INO |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
4-tert-butyl-5-(iodomethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12INO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3 |
InChI Key |
NCLCFIUCRGPFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

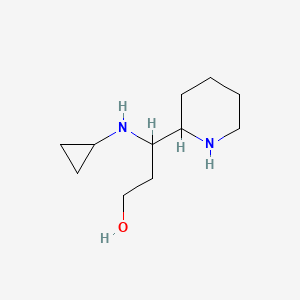
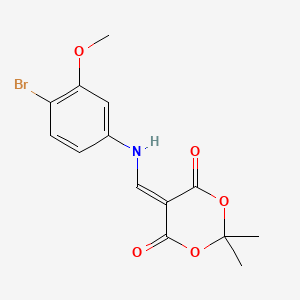
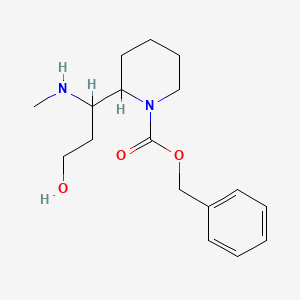
![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
